molecular formula C8H10O4S B1175285 (R)-GlycidylTosylate CAS No. 13826-06-5

(R)-GlycidylTosylate

Cat. No. B1175285
CAS RN: 13826-06-5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-GlycidylTosylate is a chemical compound that is widely used in scientific research due to its unique properties. It is a chiral epoxide that is commonly used as a precursor in the synthesis of various chiral compounds.

Mechanism of Action

(R)-GlycidylTosylate acts as a chiral building block in the synthesis of various chiral compounds. It is used to introduce chirality into the final product, which is important for the biological activity of many compounds. The tosylate group attached to the carbon atom of the epoxide also plays a role in the reaction mechanism of (R)-GlycidylTosylate.
Biochemical and Physiological Effects:
(R)-GlycidylTosylate has no known biochemical or physiological effects. It is used solely as a precursor in the synthesis of various chiral compounds.

Advantages and Limitations for Lab Experiments

One advantage of using (R)-GlycidylTosylate in lab experiments is its ability to act as a chiral building block, which is important for the biological activity of many compounds. Another advantage is its relatively low cost compared to other chiral building blocks. However, one limitation of using (R)-GlycidylTosylate is its potential toxicity. It is important to handle it with care and use appropriate safety measures when working with this compound.

Future Directions

There are several future directions for the use of (R)-GlycidylTosylate in scientific research. One direction is the development of new synthetic routes for the production of (R)-GlycidylTosylate that are more efficient and environmentally friendly. Another direction is the synthesis of new chiral compounds using (R)-GlycidylTosylate as a building block. Additionally, the use of (R)-GlycidylTosylate in the synthesis of chiral drugs and pharmaceuticals is an area of ongoing research.

Synthesis Methods

(R)-GlycidylTosylate can be synthesized through the reaction of (R)-epichlorohydrin and tosyl chloride in the presence of a base. The reaction proceeds through an S_N2 mechanism and the resulting product is a chiral epoxide with a tosylate group attached to the carbon atom.

Scientific Research Applications

(R)-GlycidylTosylate is widely used in scientific research due to its ability to act as a chiral building block in the synthesis of various chiral compounds. It is commonly used in the synthesis of chiral amino acids, chiral alcohols, and chiral epoxides. It is also used in the synthesis of chiral drugs and pharmaceuticals.

properties

CAS RN

13826-06-5

Molecular Formula

C8H10O4S

Molecular Weight

0

synonyms

(R)-Glycidyl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.